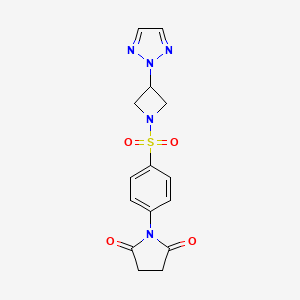
N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide is a chemical compound that has recently gained attention in scientific research due to its potential for various applications.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 (NK1) receptor antagonists highlights their potential in treating conditions like emesis and depression. A study by Harrison et al. (2001) developed a water-soluble, orally active NK1 receptor antagonist, showcasing its efficacy in pre-clinical tests for emesis and depression, which suggests that similar compounds, including N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide, could be explored for neurokinin-1 receptor-related applications (Harrison et al., 2001).
Synthesis of Oxazole Derivatives
The synthesis of oxazole derivatives, as discussed by Shablykin et al. (2021), involves reactions that yield 5-amino-1,3-oxazole-4-carbonitriles, indicating the significance of oxazole compounds in creating biologically active molecules. This research points to the versatility of oxazole-containing compounds in chemical synthesis and their potential biomedical applications (Shablykin et al., 2021).
Tyrosinase and Melanin Inhibition
A study by Raza et al. (2019) on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides explored their synthesis and biological activity against tyrosinase and melanin production. The research demonstrated significant inhibitory effects, suggesting the potential of related compounds in developing depigmentation agents with minimal side effects (Raza et al., 2019).
Tautomerism and Structural Studies
The structural analysis of butylsulfanyl and methyl(phenyl)-1H-1,2,4-triazole tautomers by Buzykin et al. (2006) reflects the importance of tautomerism in understanding the chemical behavior of heterocyclic compounds. Such studies are crucial for designing compounds with desired biological or chemical properties, indicating potential research avenues for N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide in structural chemistry (Buzykin et al., 2006).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-10-13(16-18-11)15-14(17)8-5-9-19-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKKTSOAIOQTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfanyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![S-[2-[(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2939501.png)


![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)

![2-[2-(4-Chlorophenoxy)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B2939510.png)




![2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2939520.png)

![5-Methyl-7-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2939522.png)